molecular formula C9H8ClF3O B1524612 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene CAS No. 1005207-24-8

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B1524612
CAS No.: 1005207-24-8
M. Wt: 224.61 g/mol
InChI Key: KTLOQWHAYACDFQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene is a versatile benzyl derivative of high interest in chemical synthesis and pharmaceutical research. The compound features a chloromethyl group and a methoxy ether on a benzene ring that is also substituted with an electron-withdrawing trifluoromethyl group. This unique combination of substituents makes it a valuable multifunctional synthetic intermediate. The chloromethyl group is a highly reactive handle that readily undergoes further functionalization, most commonly through nucleophilic substitution reactions, to form a variety of carbon-carbon and carbon-heteroatom bonds. This allows researchers to easily append other complex molecular fragments, making the compound a useful building block in the construction of more elaborate organic architectures. The trifluoromethyl group is a key motif in medicinal chemistry and agrochemicals, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The methoxy group can serve as a directing group in metal-catalyzed cross-coupling reactions or as a protected form of a phenol. As a result, this compound is primarily used in research and development as a precursor for the synthesis of potential active pharmaceutical ingredients (APIs), liquid crystals, and advanced materials. Its structure is particularly relevant for exploring structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQWHAYACDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700094
Record name 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005207-24-8
Record name 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution via Chloromethylation

The primary method to prepare 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene involves chloromethylation of the corresponding aromatic precursor (usually 1-methoxy-2-(trifluoromethyl)benzene or related derivatives) using formaldehyde and hydrochloric acid or chlorinating agents under acidic conditions.

  • Reagents: Paraformaldehyde or formaldehyde source, hydrochloric acid (HCl) or chlorosulfonic acid, and a catalyst such as Lewis acids or protonic acids.
  • Catalysts: Lewis acids like zinc chloride (ZnCl2), aluminum chloride (AlCl3), or protonic acids such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4).
  • Solvents: Alcohols, carboxylic acids, or chlorinated solvents like dichloromethane or ethylene dichloride.
  • Temperature: Typically ranges from 0°C to 100°C depending on catalyst and solvent system.

Specific Preparation Methods and Findings

Chloromethylation Using Paraformaldehyde and Hydrogen Halides

A patent (DE10065442A1) describes a method where the aromatic compound is reacted with paraformaldehyde and hydrogen bromide or chloride, often in the presence of a Lewis acid catalyst such as ZnCl2 or AlCl3, or protonic acids like phosphoric or sulfuric acid. The formaldehyde is used in slight excess (1.2 to 3 moles per mole of aromatic substrate), and the hydrogen halide is used in excess (2 to 5 moles) to drive the reaction.

  • Reaction conditions: Temperature between 20°C and 90°C.
  • Work-up: The reaction mixture is poured into ice water, extracted with organic solvents (e.g., methyl tert-butyl ether), concentrated, and the product purified by distillation or chromatography.
  • Notes: The presence of the trifluoromethyl group requires careful optimization of catalyst and temperature to achieve good yields without side reactions.

Chloromethylation Using Chlorosulfonic Acid

Research from Durham University (2009) indicates that traditional Lewis acid catalysts (ZnCl2, AlCl3) fail to chloromethylate trifluoromethylbenzene derivatives effectively. Instead, chlorosulfonic acid combined with paraformaldehyde and the aromatic substrate in solvents like ethylene dichloride or sulfuric acid yields the chloromethylated product.

  • Reaction conditions: Temperature controlled between -5°C and 20°C.
  • Procedure: Chlorosulfonic acid is added slowly to a stirred mixture of paraformaldehyde, trifluoromethylbenzene, and solvent over several hours, followed by stirring at the same temperature for 16 hours.
  • Outcome: This method successfully produces chloromethylated trifluoromethylbenzene derivatives, suggesting its suitability for this compound synthesis.
  • Challenges: Requires careful handling due to corrosive reagents and temperature control for selectivity.

Conversion of Benzyl Alcohol Precursors to Benzyl Chlorides

An alternative approach involves first synthesizing the corresponding benzyl alcohol derivative, then converting it to the benzyl chloride using thionyl chloride (SOCl2).

  • Procedure: Benzyl alcohol is dissolved in dichloromethane with a catalytic amount of N,N-dimethylformamide (DMF) at 0°C. Thionyl chloride is added dropwise, and the mixture is stirred at room temperature for 1 hour.
  • Work-up: The reaction mixture is quenched with saturated sodium bicarbonate, extracted with dichloromethane, washed, dried, and purified by chromatography.
  • Advantages: This method allows for mild conditions and good control over substitution without harsh acidic chloromethylation conditions.
  • Limitations: Requires prior synthesis of the benzyl alcohol intermediate.

Comparative Table of Preparation Methods

Method Reagents & Catalysts Solvent(s) Temperature Range Advantages Limitations
Paraformaldehyde + HCl + Lewis acid Paraformaldehyde, HCl, ZnCl2/AlCl3/H2SO4 Alcohols, acetic acid 20–90°C Established method, scalable Requires strong acids, side reactions possible
Chlorosulfonic acid method Paraformaldehyde, chlorosulfonic acid Ethylene dichloride, H2SO4 -5°C to 20°C Effective for trifluoromethyl substrates Corrosive reagents, temperature sensitive
Benzyl alcohol + SOCl2 Benzyl alcohol, thionyl chloride, DMF (cat.) Dichloromethane 0°C to RT Mild conditions, good selectivity Requires benzyl alcohol intermediate

Research Findings and Optimization Notes

  • Catalyst Effects: Lewis acids like ZnCl2 and AlCl3 often fail to chloromethylate trifluoromethyl-substituted aromatics efficiently unless combined with strong protonic acids or alternative reagents like chlorosulfonic acid.
  • Temperature Control: Lower temperatures favor selectivity and reduce side reactions, especially in chlorosulfonic acid-mediated chloromethylations.
  • Solvent Choice: Chlorinated solvents such as dichloromethane and ethylene dichloride facilitate better solubility and reaction control.
  • Alternative Routes: Conversion of benzyl alcohol intermediates to benzyl chlorides using thionyl chloride offers a milder and more controllable route, especially when direct chloromethylation is problematic.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted benzene derivatives .

Scientific Research Applications

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The chloromethyl group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s reactivity and applications are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Analogs and Substituent Differences
Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene 1-OCH₃, 2-CF₃, 4-CH₂Cl C₉H₈ClF₃O ~228.61 Reference compound -
4-(Tert-Butyl)-1-methoxy-2-(trifluoromethyl)benzene 1-OCH₃, 2-CF₃, 4-C(CH₃)₃ C₁₂H₁₅F₃O 236.24 Bulkier tert-butyl group; reduced reactivity
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene 1-F, 2-CH₂Cl, 4-CF₃ C₈H₅ClF₄ 212.58 Fluoro substituent; altered electronic effects
4-Methoxy-3-(trifluoromethyl)benzyl bromide 1-OCH₃, 3-CF₃, 4-CH₂Br C₉H₈BrF₃O 269.06 Bromine as a superior leaving group
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1-OCH₃, 2-F, 3-CF₃, 4-Cl C₈H₅ClF₄O 228.57 Multiple halogens; steric hindrance

Key Observations :

  • Substituent Position : Methoxy at C1 (vs. fluoro in ) increases electron-donating effects, activating the ring for electrophilic substitution.
  • Leaving Groups : Bromine () enhances nucleophilic substitution reactivity compared to chlorine.
  • Steric Effects : Tert-butyl groups () hinder reactions at the para position, while trifluoromethyl groups (electron-withdrawing) deactivate adjacent positions.

Physical Properties

The physical state, solubility, and melting points vary significantly with substituents:

Table 2: Physical Properties of Analogs
Compound Name Melting Point/State Solubility Reference
This compound Likely liquid or low-melting solid Organic solvents -
4-(Tert-Butyl)-1-methoxy-2-(trifluoromethyl)benzene Colorless oil (RT) Soluble in n-hexane
4-Methoxy-3-(trifluoromethyl)benzyl bromide 75–79°C (solid) Polar aprotic solvents
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene Solid (reference material) Limited data

Key Observations :

  • State : Bulky substituents (e.g., tert-butyl) lower melting points, resulting in oils.
  • Solubility: Polar groups (e.g., nitro in ) may reduce solubility in non-polar solvents.
Table 3: Reactivity and Industrial Uses
Compound Name Key Reactivity Applications Reference
This compound Nucleophilic substitution at CH₂Cl Pharmaceutical intermediates
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene Stability due to fluorine Agrochemical precursors
4-Methoxy-3-(trifluoromethyl)benzyl bromide Alkylation reactions (bromine as leaving group) Medicinal chemistry (e.g., API synthesis)
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene Enhanced electrophilicity from SO₂CH₃ Therapeutic agents (e.g., kinase inhibitors)

Key Observations :

  • Pharmaceuticals : Chloromethyl and bromomethyl groups are pivotal in constructing active pharmaceutical ingredients (APIs).
  • Agrochemicals : Trifluoromethyl and nitro groups () are common in herbicides (e.g., oxyfluorfen).

Biological Activity

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloromethyl group, a methoxy group, and a trifluoromethyl group. These functional groups contribute to its diverse chemical properties and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H8ClF3O
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It may function as an inhibitor or modulator of specific enzymes or receptors. Preliminary studies suggest that it could influence signaling pathways relevant to cancer and inflammation.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it has shown effectiveness against tumor cells expressing specific oncogenes, suggesting a potential role in targeted cancer therapies.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties . Research indicates that it may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

  • In Vitro Studies : A study focused on the inhibition of specific cancer cell lines revealed that this compound significantly reduced cell viability in models associated with MET signaling pathways.
  • Animal Models : In xenograft studies involving animal models, administration of the compound led to reduced tumor sizes and prolonged survival rates, indicating its potential efficacy in clinical applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

Compound NameStructure TypeNotable Properties
CyclopropylmethylamineCyclopropyl amineBasic amine properties; less complex than target
EthoxymethylamineEthoxymethyl groupLacks cyclopropyl structure; different reactivity
4-ChloromethylbiphenylBiphenyl derivativeExhibits biological activity in multiple assays

The unique combination of functional groups in this compound provides specific biological activities that are not present in its analogs.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antitumor Activity : Evidence suggests it inhibits tumor cell proliferation.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems.
  • Anti-inflammatory Effects : Ability to modulate inflammatory responses.

Q & A

Basic: What are the optimal synthetic routes for 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation and functional group introduction. One approach is the chloromethylation of a methoxy-trifluoromethylbenzene precursor using chlorinating agents like SOCl₂ or PCl₃ under controlled conditions. A base (e.g., NaOH or K₂CO₃) is often employed to deprotonate intermediates, while solvents such as DMSO or acetonitrile enhance reactivity .
Key Parameters:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.
  • Catalyst: Lewis acids (e.g., AlCl₃) may improve electrophilic substitution efficiency.
  • Purification: Column chromatography or recrystallization is critical to isolate the product from byproducts like di-chlorinated derivatives .

Basic: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The chloromethyl group (–CH₂Cl) appears as a triplet (~δ 4.5–5.0 ppm) due to coupling with adjacent protons. The trifluoromethyl (–CF₃) group shows a distinct quartet in ¹⁹F NMR (δ –60 to –65 ppm) .
  • IR: Stretching vibrations for C–Cl (550–650 cm⁻¹) and C–O–CH₃ (1250–1050 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: Molecular ion peaks at m/z 238 (M⁺ for C₉H₈ClF₃O) and fragmentation patterns (e.g., loss of Cl or –OCH₃) validate the structure .

Advanced: What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:
The –CH₂Cl group undergoes SN₂ reactions due to its primary alkyl halide nature. Steric hindrance from the adjacent trifluoromethyl and methoxy groups slows reactivity, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states. Computational studies (DFT) suggest the electron-withdrawing –CF₃ group increases the electrophilicity of the chloromethyl carbon, accelerating substitutions with nucleophiles like amines or thiols .

Advanced: How do structural modifications (e.g., replacing –OCH₃ with –OCF₃) impact biological activity or material properties?

Methodological Answer:
Replacing –OCH₃ with –OCF₃ increases lipophilicity (logP +0.5) and metabolic stability, as seen in analogs like 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene. This enhances blood-brain barrier penetration in pharmacological studies . In materials science, –CF₃ groups improve thermal stability (TGA data shows decomposition >250°C vs. 200°C for –OCH₃ analogs) .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 40% vs. 70%) for this compound?

Methodological Answer:
Discrepancies arise from:

  • Starting Material Purity: Impurities in precursors (e.g., incomplete trifluoromethylation) reduce yields.
  • Reaction Monitoring: Use of HPLC or GC-MS to track intermediate formation can optimize timing .
  • Scale Differences: Milligram-scale reactions often report lower yields due to handling losses vs. industrial-scale continuous flow processes .

Table 1: Yield Comparison Across Methods

MethodScaleYield (%)Reference
Batch (DMSO, 80°C)10 mg45
Flow (MeCN, 70°C)1 g68

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Software like AutoDock Vina models binding affinities to targets (e.g., cytochrome P450 enzymes). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
  • MD Simulations: Assess stability of ligand-protein complexes over time. For example, –CF₃ groups reduce conformational flexibility, improving binding specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
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4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene

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